Sodium 3,6-dibutylnaphthalene-1-sulfonate is a specialized anionic surfactant characterized by its unique chemical structure and properties. It is primarily recognized for its excellent abilities in permeation, wetting, dispersing, and emulsifying. This compound is synthesized through a sulfonation reaction involving naphthalene and butanol, which results in a product that finds applications across various scientific and industrial fields.
The compound is derived from the sulfonation of dibutylnaphthalene, which is itself obtained from the alkylation of naphthalene with butanol. The synthesis typically involves concentrated sulfuric acid as a catalyst and sodium hydroxide or sodium carbonate for neutralization after the sulfonation reaction .
Sodium 3,6-dibutylnaphthalene-1-sulfonate belongs to the class of naphthalenesulfonates, specifically categorized as an anionic surfactant. Its classification is significant due to its surfactant properties, which make it valuable in various applications including chemistry, biology, and industrial processes .
The synthesis of sodium 3,6-dibutylnaphthalene-1-sulfonate can be achieved through several methods:
The molecular formula of sodium 3,6-dibutylnaphthalene-1-sulfonate is with a molecular weight of approximately 320.45 g/mol. The structure features a naphthalene ring substituted at positions 3 and 6 with butyl groups and at position 1 with a sulfonate group.
Sodium 3,6-dibutylnaphthalene-1-sulfonate can undergo various chemical reactions:
The specific products generated from these reactions depend on the conditions (temperature, pressure) and the reagents used. Each reaction pathway can lead to different derivatives useful in various applications.
The mechanism of action for sodium 3,6-dibutylnaphthalene-1-sulfonate primarily revolves around its surfactant properties. It reduces surface tension in solutions, enhancing wetting and permeation capabilities on surfaces. This property makes it particularly effective in applications requiring improved interaction between liquids and solids .
Relevant data indicate that sodium 3,6-dibutylnaphthalene-1-sulfonate exhibits good thermal stability and is resistant to hydrolysis under neutral pH conditions .
Sodium 3,6-dibutylnaphthalene-1-sulfonate has diverse applications across multiple fields:
This compound's versatility stems from its effective surfactant properties and ability to interact favorably with various materials and biological systems.
The compound is systematically named as sodium 3,6-dibutylnaphthalene-1-sulfonate according to IUPAC conventions. This nomenclature specifies:
Its molecular formula is C₁₈H₂₃NaO₃S, with a molecular weight of 342.43 g/mol (theoretical exact mass: 342.127 g/mol). The formula confirms:
Table 1: Molecular Identifiers of Sodium 3,6-Dibutylnaphthalene-1-Sulfonate
Identifier | Value |
---|---|
CAS Registry Number | 25417-20-3 |
IUPAC Name | Sodium 3,6-dibutylnaphthalene-1-sulfonate |
Molecular Formula | C₁₈H₂₃NaO₃S |
Molecular Weight | 342.43 g/mol |
Exact Mass | 342.127 g/mol |
SMILES | [Na+].CCCCc1ccc2c(c1)ccc(CCCC)c2S([O-])(=O)=O |
Spectroscopic Features:
Crystallography:No X-ray diffraction data is publicly available. The meta (3,6) substitution pattern minimizes steric clashes between butyl chains, promoting linear molecular geometry. This facilitates stacking in solid phases [3] [9].
Isomeric diversity arises from sulfonate/alkyl positioning on naphthalene. Key variants include:
Table 2: Structural and Functional Comparison of Naphthalenesulfonate Isomers
Isomer | Sulfonate Position | Alkyl Positions | Key Property Differences |
---|---|---|---|
1,2-Dibutylnaphthalene | 1 | 2 | Steric crowding reduces solubility; higher melting point. |
1,6-Dibutylnaphthalene | 1 | 6 | Asymmetric structure lowers critical micelle concentration (CMC). |
3,6-Dibutylnaphthalene (Target) | 1 | 3,6 | Symmetric alkyl distribution enhances thermal stability and micelle formation efficiency. |
Substituent Chain Effects:
Structure Visualization:
Naphthalene Core with Substituents: Position 1: -SO₃⁻ Na⁺ Position 3: -CH₂-CH₂-CH₂-CH₃ Position 6: -CH₂-CH₂-CH₂-CH₃
Note: 3,6-substitution creates a symmetric, thermally stable configuration.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7